molecular formula C10H12O3 B155213 2-Phenyl-1,3-dioxolane-4-methanol CAS No. 1708-39-0

2-Phenyl-1,3-dioxolane-4-methanol

Cat. No. B155213
CAS RN: 1708-39-0
M. Wt: 180.2 g/mol
InChI Key: AUDDNHGBAJNKEH-UHFFFAOYSA-N
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Description

2-Phenyl-1,3-dioxolane-4-methanol is a compound that has been the subject of various studies due to its interesting chemical properties and potential applications. The compound features a dioxolane ring, a common motif in organic chemistry, which is substituted with phenyl and hydroxymethyl groups. This structure has been explored for its reactivity and its ability to form crystalline structures with distinct configurations.

Synthesis Analysis

The synthesis of derivatives of 2-Phenyl-1,3-dioxolane-4-methanol has been reported using different methods. For instance, a chiral derivative was synthesized by the reaction of (S)-O-TBS-mandelic aldehyde with vinyl magnesium chloride, followed by separation of diastereomeric diols and further transformation into the desired product . Another study reported the synthesis of a compound with a similar dioxolane structure, where the configuration of the carbon centers was confirmed to be in the R form, and the synthesis involved crystallization in the monoclinic system .

Molecular Structure Analysis

The molecular structure of these compounds has been analyzed using techniques such as X-ray diffraction, which confirmed the intermolecular interactions and the stereochemistry of the chiral centers. For example, a co-crystalline of an enantiomer and methanol was studied to confirm the occurrence of intermolecular phenolic hydroxy methylation under electron impact ionization conditions . The crystal structure analysis revealed the presence of intramolecular hydrogen bonds and the arrangement of the hydroxyl groups in relation to the dioxolane ring .

Chemical Reactions Analysis

Chemical reactions involving 2-Phenyl-1,3-dioxolane-4-methanol derivatives have been explored, such as the enantioselective transesterification catalyzed by Rhizopus sp. lipase, which resulted in the production of the (R)-alcohol with high enantiomeric excess . Additionally, the photochemistry of a related compound, 4-phenyl-1,3-dioxolan-2-one, was studied, revealing the formation of various photolysis products including phenethyl alcohol and 2-methoxy-2-phenylethanol .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Phenyl-1,3-dioxolane-4-methanol derivatives are influenced by their molecular structure. The presence of the dioxolane ring and the phenyl group contributes to the compound's reactivity and ability to participate in various chemical reactions. The stereochemistry of the compound is crucial for its physical properties, such as specific rotation, and for its potential applications in asymmetric synthesis . The crystalline structure and the intermolecular hydrogen bonding patterns play a significant role in the stability and solubility of these compounds .

Scientific Research Applications

Asymmetric Synthesis of α-Hydroxy Esters

2-Phenyl-1,3-dioxolane-4-methanol has been instrumental in the field of asymmetric synthesis. It serves as a chiral auxiliary for the synthesis of α-hydroxy esters through bidentate chelation-controlled alkylation of glycolate enolate (Jung, Ho, & Kim, 2000).

Crystal Structure Analysis

The compound's derivatives have been synthesized and analyzed for their crystal structure, providing valuable insights into the stereochemistry and molecular interactions. For instance, the study of (4R, 5R)(5-Hydroxymethyl-2,2-dimethyl-[1,3]dioxolan-4-yl)-bis-(4-methoxy-phenyl)-methanol revealed important structural information, including intramolecular hydrogen bonding patterns (Li, Wang, & Chen, 2001).

Polymer Synthesis and Degradation

The compound has been utilized in the synthesis of polymers. Poly[(2-phenyl-1,3-dioxolane-4-yl)methyl methacrylate] was prepared and characterized, and its thermal degradation was thoroughly studied, providing insights into the stability and degradation products of this polymer, which could be important for various industrial applications (Coskun, Ilter, Özdemir, Demirelli, & Ahmedzade, 1998).

Photochemical Studies

The compound's derivatives have also been studied under photochemical conditions. For instance, the photolysis of 4-phenyl-1,3-dioxolan-2-one, a closely related compound, was examined to understand the product formation under direct irradiation and in the presence of methanol, shedding light on the photochemical behavior of these compounds (White & Ma, 1987).

Enantioselective Catalysis

The compound has been used in catalytic processes, such as the enantioselective transesterification catalyzed by Rhizopus sp. lipase, demonstrating its utility in producing chiral alcohols, which are valuable in various chemical industries (Miyazawa, Kurita, Sakamoto, Otomatsu, Hirose, & Yamada, 1999).

Safety And Hazards

2-Phenyl-1,3-dioxolane-4-methanol is moderately toxic by ingestion and intraperitoneal routes . It is mildly toxic by skin contact . It is a combustible liquid and when heated to decomposition, it emits acrid smoke and irritating fumes .

properties

IUPAC Name

(2-phenyl-1,3-dioxolan-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H12O3/c11-6-9-7-12-10(13-9)8-4-2-1-3-5-8/h1-5,9-11H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUDDNHGBAJNKEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(O1)C2=CC=CC=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70937834
Record name (2-Phenyl-1,3-dioxolan-4-yl)methanol
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Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

2-Phenyl-1,3-dioxolane-4-methanol

CAS RN

1708-39-0
Record name 2-Phenyl-1,3-dioxolane-4-methanol
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Record name 1,3-Dioxolane-4-methanol, 2-phenyl-
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Record name 1,2-Benzylideneglycerol
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Record name (2-Phenyl-1,3-dioxolan-4-yl)methanol
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Record name 2-phenyl-1,3-dioxolane-4-methanol
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Record name (2-PHENYL-1,3-DIOXOLAN-4-YL)METHANOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
AJ Showler, PA Darley - Chemical Reviews, 1967 - ACS Publications
Until recently little systematic study had been made of the series of compounds which can be obtained by condensing glycerol with aldehydes and ketones, even though over 70 years …
Number of citations: 99 pubs.acs.org
E Vänttinen, LT Kanerva - Tetrahedron: Asymmetry, 1996 - Elsevier
The acylation of 13 different 2-mono- or disubstituted 1,3-dioxolane-4-methanols by lipase AK (lipase from Pseudomonas sp.) catalysis in diisopropyl ether has been studied. In the case …
Number of citations: 15 www.sciencedirect.com
DS Wishart, T Jewison, AC Guo, M Wilson, C Knox… - 2012 - hero.epa.gov
Number of citations: 0 hero.epa.gov
K Yamamoto, AM Kiyan, JC Bagio… - Green Processing and …, 2019 - degruyter.com
In this paper, we investigated the effect of temperature, glycerol etherification concentration with benzaldehyde, organic solvent and catalyst reuse effects using a cationic acidic resin as …
Number of citations: 13 www.degruyter.com
R Doukeh, M Râpă, E Matei, D Prodan, R Győrgy… - Catalysts, 2023 - mdpi.com
Tungstophosphoric acid (H 3 PW 12 O 40 ) supported on silica-coated magnetite nanoparticles has been prepared and used as a heterogeneous acid catalyst (Fe 3 O 4 @SiO 2 @HPW…
Number of citations: 3 www.mdpi.com
AE Rheineck, S Shulman - Fette, Seifen, Anstrichmittel, 1968 - Wiley Online Library
For preparing mixed ester‐urethane oils 2,2,‐dimethyl‐1,3‐dioxolane‐4‐methanol was reacted with linseed, safflower or tall oil and the corresponding fatty isocyanates to form the mono…
Number of citations: 3 onlinelibrary.wiley.com
JC Bagio, K Yamamoto, AM Kiyan, KAB Rossi… - Brazilian Journal of …, 2021 - Springer
Sn–Al-MCM-41 oxide catalysts were synthesized, characterized, and used in glycerol etherification reaction with benzaldehyde. The materials obtained offered heterogeneous Lewis …
Number of citations: 1 link.springer.com
NW Fadnavis, R Gowrisankar, G Ramakrishna… - …, 2009 - thieme-connect.com
Phosphomolybdic acid (PMA) forms a blue-colored complex with glycerol in a 1: 10 molar ratio. The glycerolato complex catalyzes conversion of glycerol into 1, 3-dioxolane-4-methanol …
Number of citations: 13 www.thieme-connect.com
AH Noor Armylisas, SS Hoong… - Journal of Chemical …, 2021 - Wiley Online Library
BACKGROUND In addition to being a greener synthetic approach, the production of value‐added chemicals from bio‐based glycerol is highly appealing owing to its nontoxicity, …
Number of citations: 3 onlinelibrary.wiley.com

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